N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(3-methylanilino)piperidine-1-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(3-methylanilino)piperidine-1-carboxamide is an organic compound that belongs to the class of piperidine carboxamides. This compound features a complex structure with multiple functional groups, including a benzodioxin ring, a methylaniline moiety, and a piperidine carboxamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(3-methylanilino)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-4-2-5-17(14-15)22-16-8-10-24(11-9-16)21(25)23-18-6-3-7-19-20(18)27-13-12-26-19/h2-7,14,16,22H,8-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTUTBCVOKGRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCN(CC2)C(=O)NC3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(3-methylanilino)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Methylaniline Group: This step may involve the nitration of the benzodioxin ring followed by reduction to form the aniline derivative, which is then methylated.
Piperidine Carboxamide Formation: The final step involves the coupling of the methylaniline derivative with a piperidine carboxylic acid or its derivative using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(3-methylanilino)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzodioxin ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(3-methylanilino)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Ion Channels: Modulation of ion channel activity to affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-anilinopiperidine-1-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(4-methylanilino)piperidine-1-carboxamide
- N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(2-methylanilino)piperidine-1-carboxamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-(3-methylanilino)piperidine-1-carboxamide is unique due to its specific substitution pattern on the aniline ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
